molecular formula C24H19ClN2O3S B2380679 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone CAS No. 478247-32-4

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone

Cat. No.: B2380679
CAS No.: 478247-32-4
M. Wt: 450.94
InChI Key: CSFLHMJPNXCNME-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone is a complex organic compound that features a combination of aromatic rings and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Phenyl Groups: This step involves the use of phenylation reactions, often employing reagents like phenylboronic acid in the presence of palladium catalysts.

    Attachment of the Sulfone Group: The sulfone group can be introduced via oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Final Assembly: The final compound is assembled through coupling reactions, often using conditions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The aromatic rings and the sulfone group can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction can lead to the formation of thiols or completely reduced aromatic systems.

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: A related compound used as a herbicide.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy structure.

    2,4,5-Trichlorophenoxyacetic acid: Known for its use in agriculture.

Uniqueness

4-(4-Chloro-2-methylphenoxy)-2-phenyl-5-pyrimidinyl 4-methylphenyl sulfone is unique due to its combination of a pyrimidine ring with a sulfone group and multiple aromatic rings. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S/c1-16-8-11-20(12-9-16)31(28,29)22-15-26-23(18-6-4-3-5-7-18)27-24(22)30-21-13-10-19(25)14-17(21)2/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLHMJPNXCNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=C(C=C(C=C3)Cl)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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